ルミラコキシブ

概要

説明

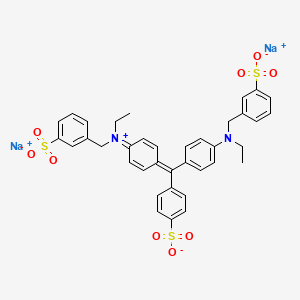

Lumiracoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, classified as a nonsteroidal anti-inflammatory drug (NSAID). It is structurally distinct from other COX-2 inhibitors, resembling diclofenac more closely. Lumiracoxib is known for its high selectivity towards COX-2, making it effective in reducing inflammation and pain with fewer gastrointestinal side effects compared to traditional NSAIDs .

科学的研究の応用

Lumiracoxib has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound for studying COX-2 inhibition and selective NSAID synthesis.

Biology: Investigated for its effects on inflammatory pathways and cellular responses.

Medicine: Primarily used for the treatment of osteoarthritis and acute pain. .

Industry: Employed in the development of new COX-2 inhibitors and as a reference compound in pharmacological studies

作用機序

Target of Action

Lumiracoxib is a selective inhibitor of Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever .

Mode of Action

Lumiracoxib works by inhibiting the synthesis of prostaglandins via the inhibition of COX-2 . Unlike other COX-2 inhibitors, lumiracoxib binds to a different site on the COX-2 receptor . This interaction results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by lumiracoxib is the prostaglandin synthesis pathway. By inhibiting COX-2, lumiracoxib reduces the production of prostaglandins, particularly Prostaglandin E2 (PGE2) and Prostacyclin (PGI2), which are involved in inflammation and pain .

Pharmacokinetics

Lumiracoxib exhibits good oral bioavailability (74%) and is rapidly absorbed, reaching maximum plasma concentrations 2 hours after dosing . It is highly plasma protein bound and has a short elimination half-life from plasma (mean 4 hours) . Lumiracoxib is metabolized extensively in the liver via oxidation and hydroxylation, primarily by cytochrome P450 (CYP) 2C9 . The major metabolic pathways involve oxidation of the 5-methyl group of lumiracoxib and/or hydroxylation of its dihaloaromatic ring . Lumiracoxib and its metabolites are excreted via renal and fecal routes in approximately equal amounts .

Result of Action

The molecular effect of lumiracoxib’s action is the reduction in the production of prostaglandins, which leads to a decrease in inflammation and pain . On a cellular level, this results in reduced sensitization of nociceptors, leading to a decrease in the perception of pain .

Action Environment

Environmental factors can influence the stability of drugs like lumiracoxib. For instance, changes in pH levels can affect the stability of the drug . Additionally, the presence of other drugs can also influence the action of lumiracoxib.

生化学分析

Biochemical Properties

Lumiracoxib interacts with the COX-2 enzyme, inhibiting its activity . This interaction is crucial in its role as a pain reliever, as the COX-2 enzyme is involved in the production of prostaglandins, which are compounds in the body that cause pain and inflammation . Lumiracoxib’s interaction with COX-2 is selective, meaning it does not significantly inhibit COX-1, another enzyme that plays a role in protecting the stomach lining .

Cellular Effects

Lumiracoxib’s primary effect on cells is the reduction of inflammation and pain. By selectively inhibiting COX-2, lumiracoxib reduces the production of prostaglandins, thereby decreasing inflammation and pain in cells . This effect is particularly beneficial in conditions like osteoarthritis and rheumatoid arthritis, where inflammation is a major cause of discomfort .

Molecular Mechanism

The molecular mechanism of lumiracoxib involves the inhibition of prostaglandin synthesis via the inhibition of COX-2 . Lumiracoxib binds to the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This results in a decrease in prostaglandin levels, leading to reduced inflammation and pain .

Temporal Effects in Laboratory Settings

Lumiracoxib is rapidly absorbed, reaching maximum plasma concentrations 2 hours after dosing . It has a short elimination half-life from plasma (mean 4 hours) and demonstrates dose-proportional plasma pharmacokinetics with no accumulation during multiple dosing . In patients with rheumatoid arthritis, peak lumiracoxib synovial fluid concentrations occur 3–4 hours later than in plasma and exceed plasma concentrations from 5 hours after dosing to the end of the 24-hour dosing interval .

Metabolic Pathways

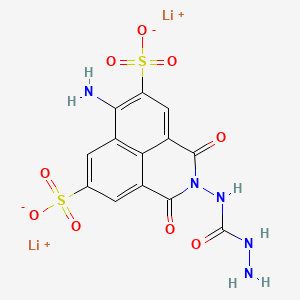

Lumiracoxib is metabolized extensively prior to excretion, with only a small amount excreted unchanged in urine or feces . The major metabolic pathways identified involve oxidation of the 5-methyl group of lumiracoxib and/or hydroxylation of its dihaloaromatic ring . Major metabolites of lumiracoxib in plasma are the 5-carboxy, 4′-hydroxy and 4′-hydroxy-5-carboxy derivatives .

Transport and Distribution

Lumiracoxib is rapidly absorbed and highly plasma protein bound . It has a relatively low volume of distribution, suggesting that its distribution is confined mainly to a central compartment . In patients with rheumatoid arthritis, lumiracoxib synovial fluid concentrations exceed plasma concentrations from 5 hours after dosing to the end of the 24-hour dosing interval .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of lumiracoxib involves several steps, starting with the preparation of 2-chloro-6-fluoroaniline, which undergoes a series of reactions including nitration, reduction, and acylation to form the final product. The key steps include:

Nitration: 2-chloro-6-fluoroaniline is nitrated to form 2-chloro-6-fluoro-3-nitroaniline.

Reduction: The nitro group is reduced to an amino group, yielding 2-chloro-6-fluoro-3-aminoaniline.

Acylation: The amino compound is acylated with 2-bromo-5-methylbenzoic acid to form lumiracoxib.

Industrial Production Methods: Industrial production of lumiracoxib follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

化学反応の分析

Types of Reactions: Lumiracoxib undergoes various chemical reactions, including:

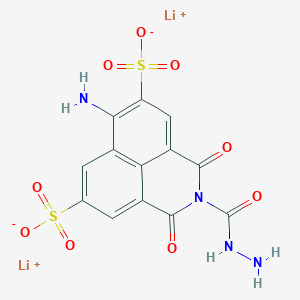

Oxidation: Lumiracoxib can be oxidized to form 4’-hydroxy-lumiracoxib, 5-carboxy-lumiracoxib, and 4’-hydroxy-5-carboxy-lumiracoxib.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Halogen substitution reactions can occur, particularly involving the chlorine and fluorine atoms

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone

Major Products: The major products formed from these reactions include various hydroxylated and carboxylated derivatives of lumiracoxib, which retain some degree of COX-2 selectivity .

類似化合物との比較

Celecoxib: Another COX-2 selective inhibitor with a different chemical structure but similar therapeutic effects.

Etoricoxib: Known for its long half-life and high COX-2 selectivity.

Diclofenac: Although not a selective COX-2 inhibitor, it shares structural similarities with lumiracoxib

Comparison:

Selectivity: Lumiracoxib has the highest COX-2 selectivity among the mentioned compounds.

Gastrointestinal Safety: Lumiracoxib and celecoxib have a lower incidence of gastrointestinal side effects compared to diclofenac.

Pharmacokinetics: Lumiracoxib has a shorter half-life compared to etoricoxib, which may influence dosing frequency

特性

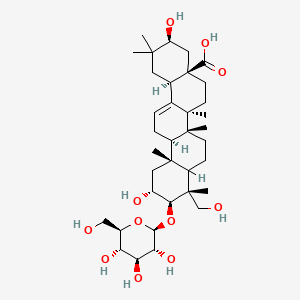

IUPAC Name |

2-[2-(2-chloro-6-fluoroanilino)-5-methylphenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNO2/c1-9-5-6-13(10(7-9)8-14(19)20)18-15-11(16)3-2-4-12(15)17/h2-7,18H,8H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPKQFYUPIUARC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049035 | |

| Record name | Lumiracoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lumiracoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.49e-03 g/L | |

| Record name | Lumiracoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action of lumiracoxib is due to inhibition of prostaglandin synthesis via inhibition of cyclooygenase-2 (COX-2). Lumiracoxib does not inhibit COX-1 at therapeutic concentrations. | |

| Record name | Lumiracoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

220991-20-8 | |

| Record name | Lumiracoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220991-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lumiracoxib [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220991208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lumiracoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lumiracoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUMIRACOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V91T9204HU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lumiracoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of lumiracoxib?

A1: Lumiracoxib is a selective cyclooxygenase-2 (COX-2) inhibitor. [, , , ] It exerts its analgesic and anti-inflammatory effects by selectively blocking the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation and pain. [, , , , , ]

Q2: How does the selectivity of lumiracoxib for COX-2 compare to other COX-2 inhibitors?

A2: Lumiracoxib exhibits a higher degree of selectivity for COX-2 compared to earlier COX-2 inhibitors such as celecoxib and rofecoxib. [, , , ] It is considered a second-generation COX-2 inhibitor due to this enhanced selectivity. [, ]

Q3: What are the downstream consequences of COX-2 inhibition by lumiracoxib?

A3: By inhibiting COX-2, lumiracoxib reduces the production of prostaglandins at the site of inflammation. [, ] This leads to a decrease in pain perception, swelling, and other inflammatory symptoms. [, , , , ]

Q4: What is the molecular formula and weight of lumiracoxib?

A4: The molecular formula of lumiracoxib is C17H13ClFNO3, and its molecular weight is 333.73 g/mol. [, ]

Q5: Does the structure of lumiracoxib differ from other COX-2 inhibitors?

A5: Yes, lumiracoxib is structurally distinct from other COX-2 inhibitors. [, , ] It possesses a carboxylic acid group, making it weakly acidic, which contrasts with other members of this drug class. [, , ]

Q6: How does the presence of a methyl group on the phenylacetic acid ring of lumiracoxib influence its activity?

A6: Studies involving lumiracoxib derivatives have shown that the methyl group on the phenylacetic acid ring is crucial for its selectivity towards COX-2. [] Removing or modifying this methyl group significantly impacts its COX-2 selectivity and overall potency. []

Q7: How is lumiracoxib absorbed and distributed in the body?

A7: Lumiracoxib is rapidly absorbed following oral administration, reaching peak plasma concentrations within 1-2 hours. [, ] Despite its relatively short plasma elimination half-life of 3-6 hours, it exhibits a longer duration of action due to its distribution and retention in inflamed tissues for up to 24 hours. [, ]

Q8: How is lumiracoxib metabolized and excreted?

A8: Lumiracoxib undergoes extensive metabolism primarily in the liver. [, ] It is primarily metabolized via oxidation of the 5-methyl group and hydroxylation of the dihaloaromatic ring. [] Excretion occurs through both renal and fecal routes, with minimal amounts of unchanged drug detected in urine or feces. [, ]

Q9: Does lumiracoxib form reactive metabolites?

A9: Research indicates that lumiracoxib can be bioactivated to form reactive metabolites. [, , ] One proposed mechanism involves the formation of a quinone imine intermediate, which can be trapped by glutathione (GSH) and N-acetylcysteine (NAC). [, , ]

Q10: What conditions has lumiracoxib been investigated for in clinical trials?

A11: Lumiracoxib has been studied for its efficacy in treating various pain conditions, including osteoarthritis, rheumatoid arthritis, acute pain (such as postoperative pain and dental pain), and primary dysmenorrhea. [, , , , , , , ]

Q11: How does the efficacy of lumiracoxib compare to other analgesics in clinical trials?

A12: Clinical trials have demonstrated that lumiracoxib is as effective as traditional NSAIDs like diclofenac, ibuprofen, and naproxen in relieving pain associated with osteoarthritis. [, , , , , , ] It also exhibits comparable efficacy to other COX-2 inhibitors such as celecoxib. [, , , ]

Q12: What are the main safety concerns associated with lumiracoxib?

A14: Although generally well-tolerated, lumiracoxib has been associated with rare but potentially serious liver toxicity. [, , , , ] This led to its withdrawal from the market in several countries. [, ] Careful consideration of potential benefits and risks is necessary when prescribing lumiracoxib.

Q13: Are there specific risk factors that may increase the likelihood of lumiracoxib-induced liver injury?

A15: While the exact mechanisms are not fully understood, factors such as age, sex, racial origin, and concomitant aspirin use have been identified as potential risk factors for ulcer complications in patients taking lumiracoxib. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[6-[(E)-2-[(2,2-dichloroacetyl)amino]-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxyme](/img/structure/B1675378.png)